

# Application Notes: Tert-Butyl Mercaptan as a Chemical Intermediate in Agrichemical Synthesis

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## Compound of Interest

Compound Name: *tert-Butyl mercaptan*

Cat. No.: *B7800647*

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These application notes provide a detailed overview of the use of **tert-butyl mercaptan** as a key intermediate in the synthesis of agrichemicals, with a focus on the organophosphate insecticide, Terbufos. Detailed experimental protocols for the synthesis of key intermediates and the final active ingredient are provided, along with characterization data.

## Introduction

**Tert-butyl mercaptan** (TBM), also known as 2-methyl-2-propanethiol, is a versatile organosulfur compound widely utilized as a chemical intermediate.<sup>[1]</sup> Its distinct physical and chemical properties make it a valuable precursor in the synthesis of various organic molecules, including active ingredients for the agrochemical industry.<sup>[2]</sup> This document outlines the application of TBM in the synthesis of the systemic insecticide and nematocide, Terbufos.

Terbufos, chemically known as S-[(tert-butylthio)methyl] O,O-diethyl phosphorodithioate, is an effective agent against a range of soil-dwelling insects and nematodes.<sup>[3][4]</sup> The synthesis of Terbufos from TBM involves a two-step process, which will be detailed in the subsequent protocols.

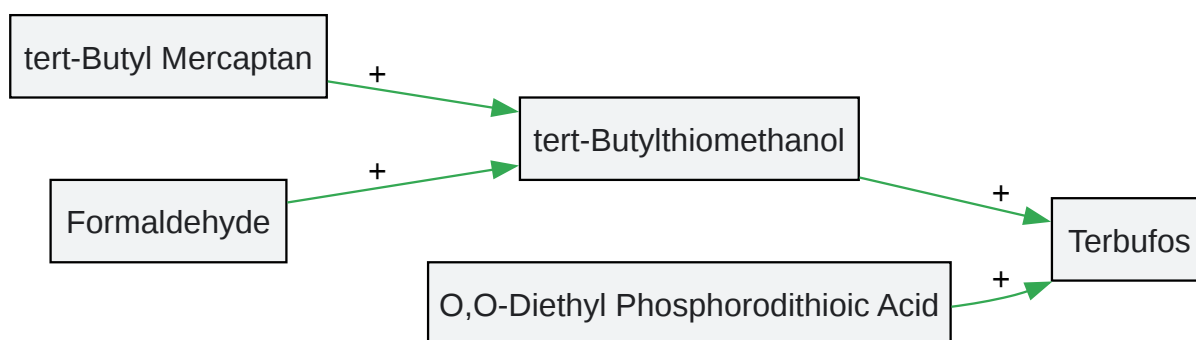
## Physicochemical Properties

A summary of the relevant physicochemical properties of **tert-butyl mercaptan** and Terbufos is provided in the table below for easy reference.

Property	tert-Butyl Mercaptan	Terbufos
CAS Number	75-66-1	13071-79-9
Molecular Formula	C <sub>4</sub> H <sub>10</sub> S	C <sub>9</sub> H <sub>21</sub> O <sub>2</sub> PS <sub>3</sub>
Molecular Weight	90.19 g/mol	288.43 g/mol
Appearance	Colorless liquid	Colorless to pale yellow liquid
Boiling Point	62-65 °C	69 °C
Density	~0.800 g/mL at 20 °C	1.105 g/mL at 24 °C
Solubility	Soluble in organic solvents, slightly soluble in water.	Freely soluble in organic compounds, practically insoluble in water.[5]

## Synthesis Pathway

The overall synthesis of Terbufos from **tert-butyl mercaptan** proceeds through a two-step reaction. First, **tert-butyl mercaptan** reacts with formaldehyde to form the intermediate, tert-butylthiomethanol. This intermediate is then reacted with O,O-diethyl phosphorodithioic acid to yield the final product, Terbufos.



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Caption: Synthesis pathway of Terbufos from **tert-butyl mercaptan**.

## Experimental Protocols

### Protocol 1: Synthesis of tert-Butylthiomethanol

This protocol details the synthesis of the key intermediate, tert-butylthiomethanol, from **tert-butyl mercaptan** and formaldehyde.

Materials and Equipment:

- **tert-Butyl mercaptan** (TBM)
- Formaldehyde (37% aqueous solution, methanol stabilized)
- Methanol
- Water
- Pentane
- 5L 3-necked round-bottom flask
- Mechanical stirrer
- Condenser
- Thermowell
- Heating mantle
- Separatory funnel
- Dean-Stark trap (optional for water removal)

Procedure:

- To a 5L 3-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermowell, add 900 g (10 moles) of **tert-butyl mercaptan** and 790 g (10 moles) of 37%

aqueous formaldehyde (methanol stabilized).

- Stir the mixture and heat to reflux at approximately 60 °C for 2.5 hours.
- Cool the reaction mixture to room temperature (25 °C).
- Add 900 ml of pentane to the cooled mixture.
- After phase separation is complete, discard the lower aqueous layer.
- (Optional) Fit the flask with a Dean-Stark trap and remove excess water by azeotropic distillation.
- The resulting top layer containing the product, tert-butylthiomethanol, can be used in the subsequent step without further purification.

## Protocol 2: Synthesis of Terbufos (S-[(tert-butylthio)methyl] O,O-diethyl phosphorodithioate)

This protocol describes the synthesis of Terbufos from tert-butylthiomethanol and O,O-diethyl phosphorodithioic acid.

Materials and Equipment:

- tert-Butylthiomethanol (from Protocol 1)
- O,O-Diethyl dithiophosphoric acid (DEDTP)
- Toluene
- Concentrated hydrochloric acid (catalyst)
- Sodium bicarbonate solution (dilute)
- Brine
- Anhydrous sodium sulfate
- Reaction vessel with cooling capability and stirrer

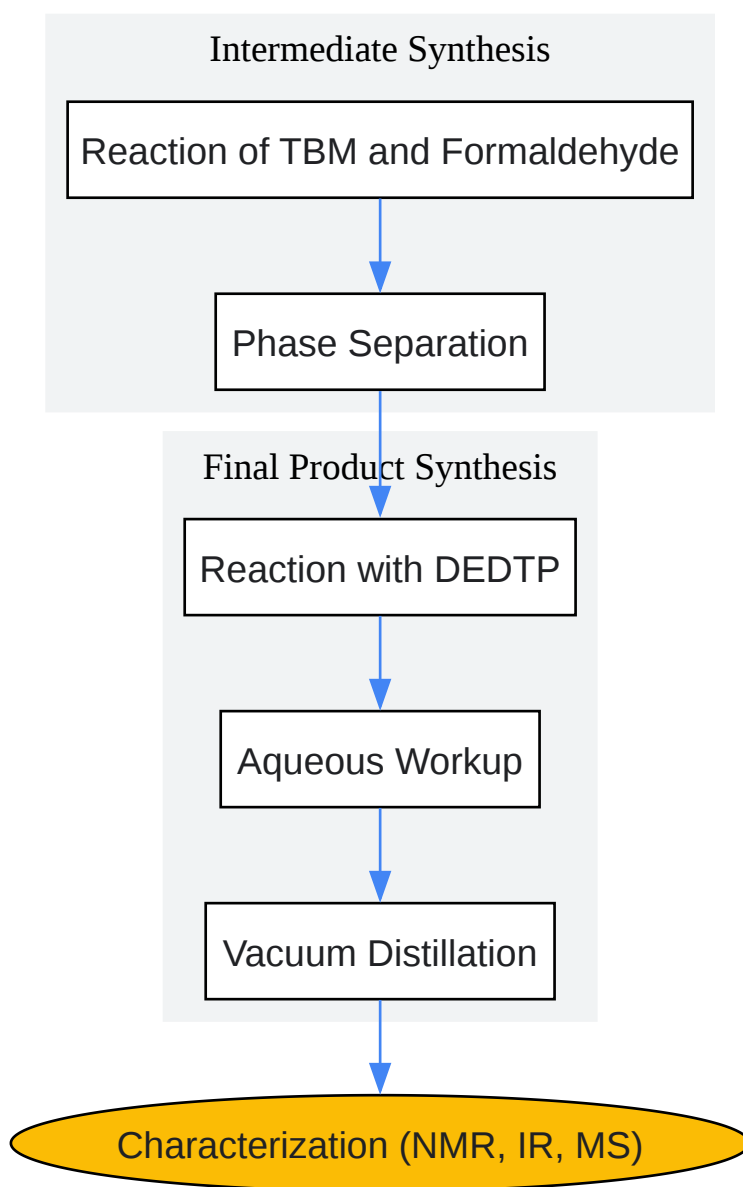
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- In a reaction vessel, combine O,O-diethyl dithiophosphoric acid and the tert-butylthiomethanol solution in toluene from the previous step.
- Cool the mixture to a temperature between 0-5 °C.[6]
- While maintaining the low temperature, slowly add a catalytic amount of concentrated hydrochloric acid.[6]
- Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.[6]
- Transfer the mixture to a separatory funnel and remove the aqueous layer.[6]
- Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.[6]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude Terbufos.[6]
- Purify the crude product by vacuum distillation to yield high-purity Terbufos.[6]

## Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Terbufos.



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Caption: General workflow for the synthesis of Terbufos.

## Characterization Data

The synthesized intermediate and final product should be characterized using standard analytical techniques to confirm their identity and purity.

tert-Butylthiomethanol:

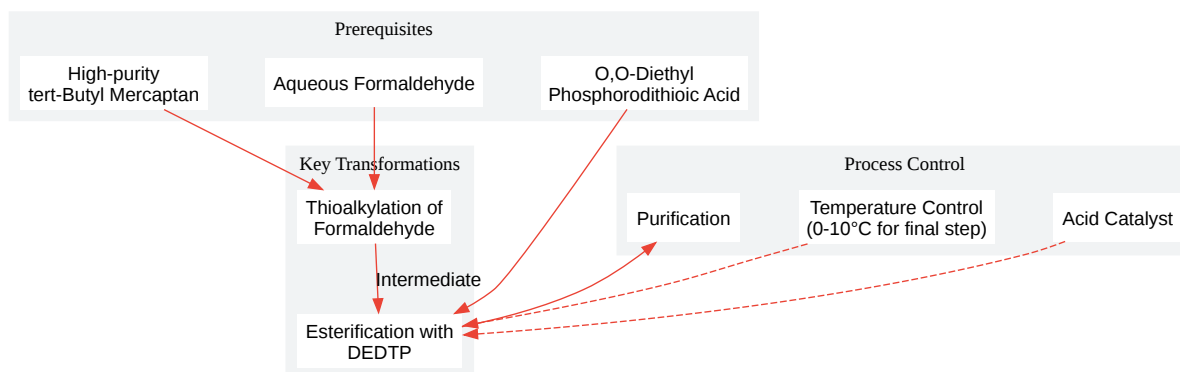
- Appearance: Colorless oil
- Expected Analytical Data:
  - $^1\text{H}$  NMR: Characteristic peaks for the tert-butyl group (singlet,  $\sim 1.4$  ppm), the methylene group (singlet,  $\sim 4.5$  ppm), and the hydroxyl proton (broad singlet).
  - $^{13}\text{C}$  NMR: Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, and the methylene carbon.
  - IR: A broad absorption band in the region of  $3300\text{--}3500\text{ cm}^{-1}$  corresponding to the O-H stretch, and C-H stretching absorptions.

Terbufos:

- Appearance: Colorless to pale yellow liquid[3]
- Expected Analytical Data:
  - $^1\text{H}$  NMR: Signals corresponding to the ethyl groups (triplet and quartet), the tert-butyl group (singlet), and the methylene protons (doublet due to coupling with phosphorus).
  - $^{31}\text{P}$  NMR: A single resonance characteristic of a phosphorodithioate.
  - IR: Characteristic absorptions for P=S, P-O-C, and C-S bonds.
  - Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns.[7]

## Logical Relationships in Synthesis

The successful synthesis of Terbufos relies on a logical sequence of reactions and careful control of reaction conditions.



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Caption: Logical relationships in the synthesis of Terbufos.

## Safety Precautions

- **tert-Butyl mercaptan** is a highly flammable and odorous compound. All manipulations should be carried out in a well-ventilated fume hood.
- Organophosphorus compounds, including Terbufos and its intermediates, are toxic. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.
- Reactions should be conducted with appropriate caution, especially when handling corrosive reagents like concentrated hydrochloric acid.

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